molecular formula C10H15NO2S B2784376 4-(2-(Methylsulfonyl)propan-2-yl)aniline CAS No. 635702-63-5

4-(2-(Methylsulfonyl)propan-2-yl)aniline

Cat. No.: B2784376
CAS No.: 635702-63-5
M. Wt: 213.3
InChI Key: IJTJVQWJNYIIFV-UHFFFAOYSA-N
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Description

4-(2-(Methylsulfonyl)propan-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methylsulfonyl group attached to a propan-2-yl group, which is further connected to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methylsulfonyl)propan-2-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as aniline and 2-(methylsulfonyl)propan-2-yl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Aniline is reacted with 2-(methylsulfonyl)propan-2-yl chloride in the presence of the base, typically in an organic solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methylsulfonyl)propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-(Methylsulfonyl)propan-2-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

    Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(Methylsulfonyl)propan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methylsulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or electrostatic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)aniline: Lacks the propan-2-yl group, which may affect its reactivity and applications.

    4-(2-(Methylsulfonyl)ethyl)aniline: Has an ethyl group instead of a propan-2-yl group, leading to differences in steric and electronic properties.

    4-(2-(Methylsulfonyl)propan-2-yl)phenol: Contains a phenol group instead of an aniline group, which can alter its chemical behavior and applications.

Uniqueness

4-(2-(Methylsulfonyl)propan-2-yl)aniline is unique due to the presence of both the methylsulfonyl and propan-2-yl groups, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall utility in various applications.

Properties

IUPAC Name

4-(2-methylsulfonylpropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,14(3,12)13)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTJVQWJNYIIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635702-63-5
Record name 4-(2-(methylsulfonyl)propan-2-yl)aniline
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